3-Propyl-1,2,4-thiadiazol-5-amine
Overview
Description
3-Propyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing nitrogen and sulfur atoms within its structure This compound belongs to the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of propylamine with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of agrochemicals and as a corrosion inhibitor in industrial processes.
Mechanism of Action
The mechanism of action of 3-Propyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes in microorganisms or cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family, known for its broad spectrum of biological activities.
1,2,3-Thiadiazole: Similar in structure but differs in the position of nitrogen atoms within the ring, leading to different chemical properties.
Oxadiazole: Contains an oxygen atom in place of one of the nitrogen atoms, resulting in distinct reactivity and applications.
Uniqueness: 3-Propyl-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
3-propyl-1,2,4-thiadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H2,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJNXAQRQAKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341749 | |
Record name | 3-propyl-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32039-20-6 | |
Record name | 3-propyl-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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